2-Cyano-3-(3-pyridinyl)acrylic acid
Overview
Description
“2-Cyano-3-(3-pyridinyl)acrylic acid” is a heterocyclic organic compound with a molecular formula of C9H6N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “2-Cyano-3-(3-pyridinyl)acrylic acid” is C9H6N2O2 . Its molecular weight is 174.16 .Scientific Research Applications
Synthetic Intermediate
2-Cyano-3-(3-pyridinyl)acrylic acid is a useful synthetic intermediate . It can be used in the synthesis of various complex molecules, contributing to the development of new compounds with potential applications in different fields.
Preparation of Aminomethyl Benzimidazoles
This compound is used to prepare aminomethyl benzimidazoles . These molecules act as inhibitors of gelatinase B, an enzyme involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling, as well as in disease processes such as arthritis and metastasis.
Preparation of Aminopyridines
2-Cyano-3-(3-pyridinyl)acrylic acid is also used in the preparation of aminopyridines . These compounds serve as antibacterial enoyl acyl carrier protein reductase inhibitors. Enoyl-acyl carrier protein reductase is an essential enzyme in the fatty acid synthesis pathway of bacteria, making it a potential target for antibacterial drugs.
Dye-Sensitized Solar Cells (DSSCs)
A study has shown that a derivative of 2-Cyano-3-(3-pyridinyl)acrylic acid, namely 2-Cyano-3-[4-(diphenylamino)phenyl]acrylic acid, is one of the most important dyes used in DSSCs . DSSCs are a type of thin film solar cell that convert sunlight into electrical energy.
Life Science Research
This compound has potential applications in life science research . However, the specific applications in this field are not detailed in the available resources.
Chemical Industry
Given its properties, 2-Cyano-3-(3-pyridinyl)acrylic acid can be used in the chemical industry . It could serve as a building block in the synthesis of various chemical products.
Safety and Hazards
properties
IUPAC Name |
(E)-2-cyano-3-pyridin-3-ylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-5-8(9(12)13)4-7-2-1-3-11-6-7/h1-4,6H,(H,12,13)/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDCYAGLGBTHKD-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(3-pyridinyl)acrylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.